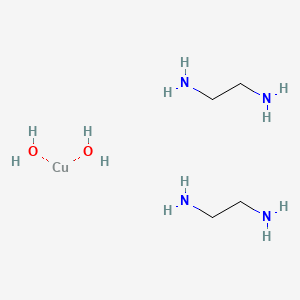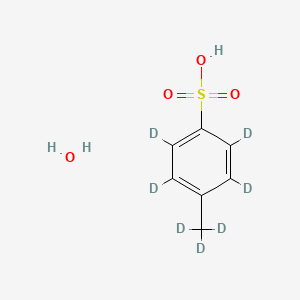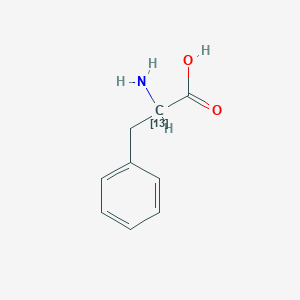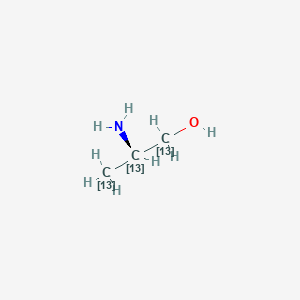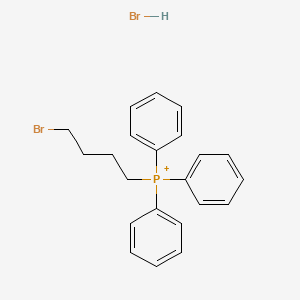![molecular formula C24H26N2O3S3 B12059938 Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt CAS No. 34935-38-1](/img/structure/B12059938.png)
Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt: is a complex organic compound with significant applications in various fields, particularly in biological research. This compound is known for its dye properties, making it useful in diagnostic assays, hematology, and histology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt involves several steps. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the sulfobutyl group to form the inner salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for its applications .
Chemical Reactions Analysis
Types of Reactions: Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst to increase reaction efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a dye in various analytical techniques, including spectrophotometry and chromatography. Its unique absorption properties make it valuable for detecting and quantifying specific substances .
Biology: In biological research, the compound is employed in staining techniques to visualize cellular components. It is particularly useful in hematology and histology for identifying and differentiating between different cell types .
Medicine: The compound’s dye properties are also utilized in medical diagnostics, where it helps in the detection of specific biomarkers. This application is crucial for early diagnosis and monitoring of various diseases .
Industry: In the industrial sector, the compound is used in the manufacturing of diagnostic assays and other analytical tools.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt involves its interaction with specific molecular targets. The compound binds to certain proteins or nucleic acids, altering their structure and function. This interaction is often mediated through electrostatic forces and hydrogen bonding, leading to changes in the absorption and emission properties of the compound .
Comparison with Similar Compounds
- Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
Comparison: Compared to these similar compounds, Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt exhibits unique properties such as higher stability and specific absorption maxima. These characteristics make it particularly suitable for applications requiring precise and reliable results .
Properties
CAS No. |
34935-38-1 |
|---|---|
Molecular Formula |
C24H26N2O3S3 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-[2-[3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C24H26N2O3S3/c1-4-25-19-9-5-7-11-21(19)30-23(25)15-17(2)16-24-26(14-13-18(3)32(27,28)29)20-10-6-8-12-22(20)31-24/h5-12,15-16,18H,4,13-14H2,1-3H3 |
InChI Key |
HHGWLRNRKVHQRS-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCC(C)S(=O)(=O)[O-])/C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC(C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






